molecular formula C37H30N6O3 B15078844 (2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide

(2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide

Cat. No.: B15078844
M. Wt: 606.7 g/mol
InChI Key: MZWQTRXCICQJJK-QUPMIFSKSA-N
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Description

The compound (2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide is a complex organic molecule featuring multiple functional groups, including pyrazole, cyano, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives with benzyloxyphenyl and phenyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the preparation of intermediates, purification, and final product isolation using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .

Mechanism of Action

The mechanism of action of (2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through mechanisms such as enzyme inhibition, receptor modulation, or DNA intercalation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and cyano-substituted amides. Examples include:

Uniqueness

The uniqueness of (2E)-3-{3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C37H30N6O3

Molecular Weight

606.7 g/mol

IUPAC Name

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C37H30N6O3/c1-26-34(37(45)43(41(26)2)32-16-10-5-11-17-32)39-36(44)29(23-38)22-30-24-42(31-14-8-4-9-15-31)40-35(30)28-18-20-33(21-19-28)46-25-27-12-6-3-7-13-27/h3-22,24H,25H2,1-2H3,(H,39,44)/b29-22+

InChI Key

MZWQTRXCICQJJK-QUPMIFSKSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CC=C6)/C#N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=CC=C6)C#N

Origin of Product

United States

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